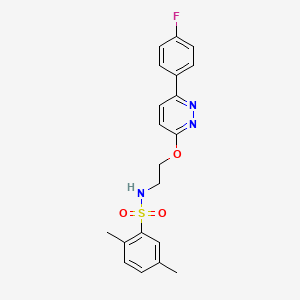

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-14-3-4-15(2)19(13-14)28(25,26)22-11-12-27-20-10-9-18(23-24-20)16-5-7-17(21)8-6-16/h3-10,13,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAUHIVDAKJWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising several functional groups, including:

- Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.

- 4-Fluorophenyl group : Enhances lipophilicity and may influence binding affinity.

- Ethoxy linkage : Potentially improves solubility and bioavailability.

- Dimethylbenzenesulfonamide moiety : Imparts specific biological activities related to sulfonamide derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl and pyridazine components are critical for binding to these targets, modulating their activity. The overall mechanism can be summarized as follows:

- Binding : The compound binds to target proteins or enzymes through non-covalent interactions.

- Inhibition or Activation : Depending on the target, it may inhibit enzymatic activity or activate certain signaling pathways.

- Biological Response : The resultant modulation leads to various biological effects, including anti-inflammatory responses or potential anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic insights revealed that it may interfere with key signaling pathways involved in cancer progression, such as the MAPK pathway.

Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. Research findings suggest that this compound may:

- Reduce the production of pro-inflammatory cytokines.

- Inhibit pathways leading to inflammation, such as NF-kB activation.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | , |

| Anti-inflammatory | Reduces cytokine production; inhibits NF-kB pathway | , |

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the efficacy of this compound against various cancer cell lines.

- Results showed significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Preparation Methods

Tetrazine-Alkyne Cycloaddition

The pyridazine ring is synthesized via a regioselective [4+2] inverse electron-demand Diels-Alder (IEDDA) reaction between 3-(4-fluorophenyl)-1,2,4,5-tetrazine and alkynyl sulfides. This method, adapted from regioselective pyridazine syntheses, proceeds under mild conditions (40–150°C) in solvents such as hexafluoroisopropanol (HFIP) or toluene. For example, reacting 3-phenyl-1,2,4,5-tetrazine with alkynyl sulfides in HFIP at 40°C yields pyridazines with >80% regioselectivity.

Representative Protocol :

- Combine 3-(4-fluorophenyl)-1,2,4,5-tetrazine (1.0 equiv) and 4-(ethylthio)but-3-yn-1-ol (1.5 equiv) in HFIP.

- Heat at 40°C for 72 hours under inert atmosphere.

- Purify via preparative TLC (n-hexane/EtOAc = 2:1) to isolate 6-(4-fluorophenyl)pyridazin-3-ol.

Nitration and Reduction Pathways

Alternative routes involve nitration of isatoic anhydride followed by cyclization and reduction. While less common for pyridazines, this approach is viable for introducing amino groups adjacent to the pyridazine nitrogen atoms.

Formation of the Sulfonamide Moiety

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

2,5-Dimethylbenzenesulfonyl chloride is prepared via chlorosulfonation of 2,5-dimethylbenzene using chlorosulfonic acid. The reaction is exothermic and requires careful temperature control (0–5°C) to prevent over-sulfonation.

Protocol :

- Add 2,5-dimethylbenzene (1.0 equiv) dropwise to chlorosulfonic acid (3.0 equiv) at 0°C.

- Stir for 2 hours, then quench with ice water.

- Extract with dichloromethane, dry over Na₂SO₄, and concentrate to obtain the sulfonyl chloride.

Sulfonylation of the Primary Amine

The amine intermediate is reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to form the sulfonamide bond. Steric hindrance from the 2,5-dimethyl groups necessitates extended reaction times (24–48 hours) for complete conversion.

Optimized Conditions :

- Dissolve 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine (1.0 equiv) in anhydrous CH₂Cl₂.

- Add 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

- Warm to room temperature and stir for 24 hours.

- Wash with 1M HCl, dry, and purify via column chromatography (CH₂Cl₂/MeOH = 10:1).

Optimization and Purification Strategies

Solvent and Temperature Effects

Catalytic Systems

Chromatographic Purification

- Preparative TLC : Resolves closely eluting intermediates (e.g., pyridazine regioisomers) using n-hexane/EtOAc gradients.

- Flash chromatography : Ideal for large-scale purification of sulfonamides with silica gel (230–400 mesh).

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).

Q & A

Q. How should researchers approach scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.